N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a dihydroquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoroaniline with 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, followed by acetylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-FLUOROPHENYL)-2-METHYL-3-FURAMIDE
- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
Uniqueness
N-(3-FLUOROPHENYL)-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-32-22-11-10-17-12-18(15-27-20-7-3-2-4-8-20)25(31)29(23(17)14-22)16-24(30)28-21-9-5-6-19(26)13-21/h2-14,27H,15-16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYZZCPNGXVEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)F)CNC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.